2-(2-Bromoethoxy)propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-5(4-7)8-3-2-6/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPPRWKYEFVPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Organobromine Compounds and Nitrile Chemistry in Contemporary Synthesis
The foundation of 2-(2-Bromoethoxy)propanenitrile's utility lies in the well-established and ever-expanding fields of organobromine and nitrile chemistry.
Organobromine Compounds: These are organic compounds containing a carbon-bromine bond and are pivotal in modern synthetic chemistry. wikipedia.orgresearchgate.net The carbon atom bonded to the bromine is electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org This reactivity allows for a variety of transformations, including nucleophilic substitutions, dehydrobromination, and the formation of Grignard reagents. wikipedia.org The reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds, often providing a desirable balance between stability and reactivity for many applications. wikipedia.org Naturally, organobromine compounds are the most prevalent organohalides, with the oceans releasing significant amounts of bromoform (B151600) and bromomethane (B36050) annually. wikipedia.orgnih.gov In industrial applications, they are prominent as fire retardants. wikipedia.orgyoutube.com
Nitrile Chemistry: Nitriles are organic compounds featuring a carbon-nitrogen triple bond (-C≡N), also known as a cyano group. fiveable.meebsco.com This functional group is highly polar and reactive, making nitriles valuable intermediates in the synthesis of a wide array of nitrogen-containing compounds. numberanalytics.comnumberanalytics.com The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic addition. fiveable.mewikipedia.org Key reactions of nitriles include hydrolysis to form carboxylic acids or amides, and reduction to produce primary amines. fiveable.menumberanalytics.comwikipedia.org Their ability to undergo polymerization is also significant, with acrylonitrile (B1666552) being a key monomer in the production of plastics and nitrile rubber. ebsco.comnumberanalytics.comwikipedia.org
Significance of Ether Linkages in Tailoring Molecular Architecture
The presence of an ether bond imparts several key characteristics:
Flexibility and Structural Integrity: The ether linkage provides rotational freedom to the molecular chain, influencing its conformation. In more complex systems like cell membranes, ether lipids contribute to structural integrity. numberanalytics.comvaia.com
Chemical Stability: Ethers are generally of low reactivity due to the stability of the C-O-C bond, which is less prone to hydrolysis compared to ester linkages. vaia.comalfa-chemistry.com This stability is advantageous in designing molecules for harsh chemical environments. vaia.com
Solubility and Polarity: The oxygen atom in the ether group can act as a hydrogen bond acceptor, influencing the solubility of the molecule. While ethers themselves have low miscibility with water, their polarity allows them to dissolve a range of substances, making them effective solvents. youtube.comalfa-chemistry.com
Biological Significance: Ether linkages are found in various biomolecules, including phospholipids (B1166683) that are essential components of cell membranes. numberanalytics.com They are involved in cellular signaling, membrane dynamics, and can influence a metabolite's reactivity with enzymes. numberanalytics.comnih.gov
Fundamental Research Questions and Emerging Paradigms for 2 2 Bromoethoxy Propanenitrile
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound are not extensively detailed in publicly available literature, suggesting that multi-step syntheses are more common. However, analogous structures provide insight into potential direct methodologies. For instance, the synthesis of 3-(2-bromophenoxy)propanenitrile (B127536) involves the reaction of a bromophenol with acrylonitrile (B1666552). A similar approach for this compound would likely involve the reaction of 2-bromoethanol (B42945) with a suitable cyano-containing reagent.
One plausible direct route could be the cyanoethylation of 2-bromoethanol. This reaction would involve the addition of 2-bromoethanol to acrylonitrile, typically catalyzed by a base.
Another potential direct synthesis could involve the reaction of 2-bromoethanol with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent. However, this approach might be complicated by side reactions, such as elimination or substitution at the bromine-bearing carbon.
Precursor-Based Synthesis and Functional Group Interconversions
A more common and versatile approach to synthesizing this compound involves the use of precursor molecules and subsequent functional group interconversions (FGI). ub.edufiveable.me This strategy allows for greater control over the final structure and can be adapted to create a variety of analogous compounds.
A key precursor for this compound is often a molecule that already contains the ether linkage and a functional group that can be converted into a nitrile. For example, a common strategy is the conversion of an alcohol to a halide, followed by nucleophilic substitution with a cyanide anion. vanderbilt.edu
Table 1: Key Functional Group Interconversions in the Synthesis of Bromoethoxy-Nitrile Systems
| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Reference(s) |
| Alcohol (-OH) | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Alkyl Halide (-Cl, -Br) | fiveable.me |
| Aldehyde (-CHO) | H₂NOH·HCl, then P₂O₅ | Nitrile (-CN) | vanderbilt.edu |
| Amide (-CONH₂) | Thionyl chloride (SOCl₂), Phosphorus pentoxide (P₂O₅) | Nitrile (-CN) | youtube.com |
| Halide (-X) | KCN, 18-crown-6, DMSO | Nitrile (-CN) | vanderbilt.edu |
One illustrative precursor-based synthesis could start with 2-(2-hydroxyethoxy)propanenitrile. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Subsequent reaction with a bromide salt, such as lithium bromide or sodium bromide, would then yield the desired this compound via an SN2 reaction.
Alternatively, a precursor like 2-(2-bromoethoxy)propanal could be synthesized first. The aldehyde functional group can then be converted to a nitrile through various methods, such as reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. vanderbilt.edu
Catalytic Approaches in the Preparation of Bromoethoxy-Nitrile Systems
Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved selectivity. dtu.dk While specific catalytic methods for this compound are not extensively documented, general catalytic approaches for the formation of nitriles and carbon-bromine bonds are applicable.
For the introduction of the nitrile group, transition metal-catalyzed cyanation reactions are a powerful tool. For instance, palladium or copper catalysts can be used to convert aryl or alkyl halides into nitriles using cyanide sources like potassium ferricyanide (B76249) or zinc cyanide.
In the context of forming the bromoethoxy moiety, catalytic methods for etherification can be employed. Acid or base catalysis is common for the addition of alcohols to alkenes. Furthermore, transition metal catalysts can facilitate the coupling of alcohols with haloalkanes.
The formation of nitrile oxides from diazocarbonyl compounds can be achieved under mild, catalyst-free conditions using tert-butyl nitrite. nih.gov These nitrile oxides can then undergo further transformations to create diverse heterocyclic structures. nih.gov
Solvent-Free and Sustainable Synthesis Strategies for Organobromine Nitriles
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Solvent-free and sustainable strategies for the synthesis of organobromine nitriles aim to reduce waste and energy consumption. researchgate.net
One such approach involves the use of solid-supported reagents or carrying out reactions under microwave irradiation. researchgate.net For example, the bromination of organic substrates can be achieved using quaternary ammonium (B1175870) tribromides under solvent-free conditions, either thermally or with microwave assistance. researchgate.net This method offers high yields and short reaction times. researchgate.net
Solvent-free synthesis of 1,2,4-triazoles from N-tosylhydrazonyl chlorides and nitriles has also been reported, highlighting the potential for eliminating solvents in the synthesis of nitrogen-containing heterocycles. researchgate.net
Table 2: Comparison of Conventional and Solvent-Free Bromination Methods
| Method | Conditions | Solvent | Reaction Time | Yield | Reference(s) |
| Conventional | Room Temperature | Acetonitrile | 2-5 hours | 40-92% | researchgate.net |
| Solvent-Free (Thermal) | Elevated Temperature | None | 10-185 minutes | 55-80% | researchgate.net |
| Solvent-Free (Microwave) | Microwave Irradiation | None | 10-70 minutes | 60-80% | researchgate.net |
These sustainable approaches are not only beneficial for the environment but can also lead to more efficient and cost-effective synthetic processes.
Stereoselective Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiopure compounds is of paramount importance in medicinal chemistry and materials science. For a molecule like this compound, which possesses a chiral center at the carbon bearing the nitrile group, stereoselective synthesis is crucial for obtaining a single enantiomer. nih.gov
Stereoselective methods often involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. While specific methods for the enantioselective synthesis of this compound are not widely reported, general principles of asymmetric synthesis can be applied.
For instance, a stereoselective reduction of a ketone precursor, 2-(2-bromoethoxy)-2-oxopropanenitrile, using a chiral reducing agent could yield an enantiomerically enriched alcohol, which can then be converted to the nitrile.
Another approach could involve a kinetic resolution of a racemic mixture of this compound, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer in excess. The development of stereoselective routes is an active area of research and is essential for unlocking the full potential of chiral bromoethoxy-nitrile derivatives. researchgate.net
Nitrile Group Transformations and Cyclization Reactions
[3+2] Cycloaddition and Related Annulations
While specific studies on [3+2] cycloaddition reactions involving this compound as the dipolarophile are not extensively documented in the literature, the electronic nature of the molecule suggests potential reactivity in such transformations. In a typical [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. mdpi.comuchicago.edunih.govnih.gov The viability of this compound in this role would depend on the nature of the 1,3-dipole and the reaction conditions.
The nitrile group, being an electron-withdrawing group, can activate an adjacent double or triple bond towards nucleophilic attack by a 1,3-dipole. However, in this compound, the nitrile group is not directly conjugated with a π-system that would typically act as the dipolarophile. Therefore, its direct participation as the dipolarophile in a conventional [3+2] cycloaddition is less likely.
Alternatively, the molecule could potentially undergo transformations to generate a species that can participate in cycloadditions. For instance, under specific conditions, the bromoethoxy moiety could be envisioned to undergo elimination to form an unsaturated intermediate, which could then act as a dipolarophile. The mechanism and feasibility of such a pathway would require dedicated experimental investigation.
A hypothetical [3+2] cycloaddition could involve the in-situ generation of a dipolar species from this compound itself, although this is less common. The reaction's regioselectivity and stereoselectivity would be governed by the electronic and steric properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital theory. mdpi.comnih.gov
Table 1: Key Components in a [3+2] Cycloaddition Reaction
| Component | Role | Example Species |
| 1,3-Dipole | A molecule with a delocalized three-atom π-system containing four electrons. | Azides, Nitrones, Nitrile Oxides |
| Dipolarophile | A molecule with a π-bond that reacts with the 1,3-dipole. | Alkenes, Alkynes |
Radical Reaction Pathways and Intermediates
The presence of a C(sp³)–Br bond in this compound makes it a potential substrate for radical reactions. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. transformationtutoring.comlumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org
Initiation: The reaction is typically initiated by the homolytic cleavage of a weak bond to generate radicals. In the case of reactions involving this compound, this could be achieved by:
Photochemical Cleavage: UV irradiation can induce the homolysis of the C-Br bond, which is weaker than C-H or C-C bonds, to generate a bromine radical and a carbon-centered radical on the ethoxy chain.
Thermal Initiation: At elevated temperatures, the C-Br bond can break homolytically.
Radical Initiators: The use of radical initiators, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, can generate radicals that then abstract the bromine atom from this compound to start the chain reaction.
Propagation: Once initiated, the reaction proceeds through a series of propagation steps where a radical reacts with a stable molecule to generate a new radical. For this compound, two primary propagation pathways can be envisioned:
Bromine Abstraction: A radical (R•) abstracts the bromine atom to form R-Br and the 2-(2-oxoethoxy)propanenitrile radical. R• + Br-CH₂CH₂-O-CH(CH₃)CN → R-Br + •CH₂CH₂-O-CH(CH₃)CN
Hydrogen Abstraction: A radical could potentially abstract a hydrogen atom from one of the carbon atoms. The stability of the resulting carbon-centered radical would determine the preferred site of abstraction. The radical alpha to the nitrile group would be stabilized by resonance.
The newly formed carbon-centered radical can then participate in further reactions, such as addition to an alkene or reaction with another molecule to propagate the chain. transformationtutoring.comlumenlearning.com
To confirm the involvement of radical intermediates in reactions of this compound, radical trapping experiments could be employed. rsc.orgnih.govresearchgate.net In these experiments, a radical trap, such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or a nitrone spin trap, is added to the reaction mixture. If radicals are present, they will react with the trap to form a stable adduct that can be detected and characterized by techniques like mass spectrometry or electron paramagnetic resonance (EPR) spectroscopy. chimia.chdtic.milresearchgate.net
Spectroscopic Detection: EPR spectroscopy is a powerful technique for the direct detection and characterization of radical species. dtic.mil By analyzing the g-factor and hyperfine coupling constants of the EPR spectrum, information about the structure and electronic environment of the radical intermediate can be obtained. While direct detection of short-lived radical intermediates can be challenging, spin trapping techniques often allow for their indirect observation. chimia.ch
Table 2: Common Techniques for Studying Radical Intermediates
| Technique | Application |
| Radical Trapping | Indirectly confirms the presence of radicals by forming stable adducts. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Directly detects and characterizes radical species. |
| Mass Spectrometry | Can be used to identify radical trap adducts. |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgyoutube.comnih.govorganicreactions.org The C(sp³)–Br bond in this compound makes it a suitable electrophilic partner in such reactions.
The key step in the catalytic cycle of a cross-coupling reaction involving this compound is the activation of the C(sp³)–Br bond by a low-valent transition metal catalyst, typically a complex of palladium, nickel, or copper. acs.orgresearchgate.netnih.gov This activation can proceed through several mechanisms:
Oxidative Addition: The metal center inserts into the C-Br bond, leading to a formal oxidation of the metal and the formation of an organometallic intermediate. This is a common pathway for palladium and nickel catalysts.
Radical Pathways: Some cross-coupling reactions, particularly those catalyzed by nickel, are proposed to involve single-electron transfer (SET) processes, leading to the formation of radical intermediates. acs.org
Halogen-Atom Abstraction: A metal-based radical could abstract the bromine atom to generate an alkyl radical, which then participates in the coupling.
The specific mechanism will depend on the metal catalyst, the ligands, the reaction conditions, and the nature of the coupling partner.
The nitrile and ether functionalities in this compound can significantly influence the course of a transition metal-catalyzed cross-coupling reaction.
Coordinating Effects: The lone pairs on the nitrogen of the nitrile group and the oxygen of the ether group can coordinate to the metal center. This coordination can influence the rate and selectivity of the C-Br bond activation and subsequent steps in the catalytic cycle. Such coordination can either be beneficial, by pre-organizing the substrate for reaction, or detrimental, by leading to catalyst inhibition.
Electronic Effects: The electron-withdrawing nature of the nitrile group can affect the electronics of the molecule, potentially influencing the reactivity of the C-Br bond.
Directing Group Effects: In certain contexts, a nitrile group can act as a directing group, guiding the catalyst to a specific reaction site. While less common for C(sp³)-H activation in this specific substrate, the possibility of the nitrile or ether group directing a remote C-H functionalization under appropriate catalytic conditions cannot be entirely ruled out.
The interplay of these electronic and coordinating effects would be crucial in determining the outcome and efficiency of cross-coupling reactions with this compound. acs.org
Table 3: Potential Roles of Functional Groups in Catalysis
| Functional Group | Potential Role |
| Nitrile | Coordinating ligand, electron-withdrawing group, potential directing group. |
| Ether | Coordinating ligand. |
| Bromide | Electrophilic handle for oxidative addition/radical abstraction. |
Mechanochemical Approaches in Understanding Reactivity and Selectivity
Mechanochemistry, the study of chemical transformations induced by mechanical force, offers a paradigm shift in synthetic chemistry, often enabling reactions to proceed in the absence of solvents, at lower temperatures, and with unique selectivity compared to traditional solution-based methods. youtube.com While specific research on the mechanochemical behavior of this compound is not extensively documented in publicly available literature, we can infer its potential reactivity and selectivity based on established principles of mechanochemistry applied to analogous compounds, such as haloethers and molecules with susceptible C-Br and C-C bonds. nih.govepa.gov
The application of mechanical forces, typically through techniques like ball milling or grinding, can lead to the cleavage of covalent bonds. muni.cz In the case of this compound, the C-Br bond is a likely site for mechanochemical activation due to its inherent polarity and lower bond dissociation energy compared to C-C, C-H, and C-O bonds within the molecule. This activation can proceed via homolytic cleavage, generating radical intermediates that can then participate in a variety of subsequent reactions.
Investigations into the mechanochemistry of polymers have demonstrated that mechanical stress can induce the scission of C-C bonds, leading to the formation of macroradicals. nih.gov Similarly, for a small molecule like this compound, the application of sufficient mechanical energy could potentially lead to the cleavage of not only the C-Br bond but also the C-C or C-O bonds of the ethoxy bridge, although this would likely require more forcing conditions. The specific bond that cleaves would be influenced by the presence of other reagents, the milling conditions (frequency, ball size, material), and the presence of any catalysts or radical traps.
The selectivity of mechanochemical reactions involving this compound would be a critical area of investigation. For instance, in the presence of a suitable coupling partner, the mechanochemically generated radical at the bromine-bearing carbon could participate in C-C bond formation. Alternatively, in the presence of a nucleophile, a substitution reaction might be favored. The solvent-free nature of many mechanochemical reactions can also alter the reaction landscape, preventing solvent-mediated side reactions and potentially leading to higher yields and purities of the desired product.
The synthesis of heterocyclic compounds is another area where mechanochemistry has shown significant promise. bohrium.comresearchgate.net It is conceivable that intramolecular cyclization of this compound or its derivatives could be induced mechanochemically, potentially leading to the formation of novel heterocyclic structures. The selectivity between intermolecular and intramolecular pathways would likely be a function of reactant concentrations and the specific milling conditions employed.
To illustrate the potential of mechanochemical approaches, the following hypothetical data table outlines possible reactions and the factors that could influence their outcomes. It is important to emphasize that this table is illustrative and based on general principles of mechanochemistry, not on experimental results for this compound.
Table 1: Hypothetical Mechanochemical Reactions of this compound
| Reaction Type | Co-reactant/Additive | Potential Product(s) | Key Mechanochemical Parameters Influencing Selectivity |
| Homocoupling | None (neat) | 1,4-Bis(1-cyanoethoxy)butane | Milling frequency, duration |
| Cross-Coupling | Arylboronic acid, catalyst (e.g., Pd) | 2-(2-(Aryl)ethoxy)propanenitrile | Catalyst loading, presence of a base |
| Cyclization | Base (e.g., K₂CO₃) | Morpholine derivatives | Stoichiometry of base, milling intensity |
| Radical Trapping | TEMPO | TEMPO-adduct | Concentration of radical trap |
Derivatization Strategies and Advanced Functionalization of 2 2 Bromoethoxy Propanenitrile
Site-Selective Derivatization of the Nitrile Group
The nitrile group in 2-(2-bromoethoxy)propanenitrile serves as a versatile handle for a variety of chemical transformations. Its derivatization can lead to the formation of amines, amides, carboxylic acids, and tetrazoles, each opening up different avenues for further molecular elaboration.
One of the most common transformations of the nitrile group is its reduction to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting amine can then be used in a wide array of subsequent reactions, including amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles.
Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation is typically carried out under acidic or basic conditions. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.
Another important derivatization of the nitrile group is its conversion to a tetrazole ring. This is accomplished through a [3+2] cycloaddition reaction with an azide, often sodium azide, in the presence of a Lewis acid. Tetrazoles are important pharmacophores in medicinal chemistry, and this transformation provides a direct route to incorporating this moiety into a molecule.
Functionalization through the Bromoethoxy Moiety
The bromoethoxy moiety of this compound provides a reactive site for nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the introduction of a wide range of functional groups.
Common nucleophiles used in these reactions include amines, alcohols, thiols, and carbanions. For example, reaction with a primary or secondary amine leads to the formation of the corresponding aminoethoxy derivative. This is a useful method for introducing a basic nitrogen atom into the molecule.
Reaction with an alcohol or a phenol (B47542) in the presence of a base results in the formation of an ether linkage. This can be used to attach the this compound core to other molecules or to introduce new functional groups.
Thiols can also be used as nucleophiles to displace the bromine atom, forming a thioether linkage. This is a useful reaction for introducing sulfur-containing functional groups, which are important in various areas of chemistry and biology.
Analytical Derivatization Methodologies for Enhanced Detection and Separation
In analytical chemistry, derivatization is often employed to improve the detection and separation of analytes. While specific derivatization methods for this compound are not extensively documented in the public domain, general principles of analytical derivatization for nitriles and alkyl halides can be applied.
For gas chromatography (GC) analysis, the polarity of the molecule can be altered through derivatization to improve its chromatographic behavior. For example, the nitrile group could be hydrolyzed to a carboxylic acid and then esterified to a less polar derivative.
For liquid chromatography (LC) and particularly for detection by UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be introduced into the molecule. This can be achieved by reacting the bromoethoxy moiety with a nucleophilic dye molecule. This would significantly enhance the sensitivity of detection.
Derivatization can also be used to improve ionization efficiency for mass spectrometry (MS) analysis. Introducing a group that is readily ionizable, such as a quaternary ammonium (B1175870) salt via reaction at the bromoethoxy group, can enhance the signal in electrospray ionization (ESI) MS.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Bromoethoxy Propanenitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(2-Bromoethoxy)propanenitrile. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, their connectivity, and the number of chemically distinct nuclei in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in its unique chemical environments. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, nitrogen, and bromine atoms. The protons of the ethyl bridge will appear as two triplets, a result of spin-spin coupling with each other. The methine proton (CH) adjacent to the nitrile group will likely appear as a quartet, split by the neighboring methyl protons. The methyl protons (CH₃) would, in turn, be a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of five carbon atoms in different chemical environments, five distinct signals are expected. The chemical shifts are influenced by the hybridization and the proximity to electronegative atoms. The nitrile carbon (C≡N) typically appears in the downfield region of the spectrum. The carbons of the bromoethoxy group are also shifted downfield due to the influence of the electronegative oxygen and bromine atoms.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃- | 1.4 | 17 |
| -CH(CN)- | 4.4 | 60 |
| -O-CH₂- | 3.9 | 68 |
| -CH₂-Br | 3.5 | 30 |
| -C≡N | - | 118 |
This table presents predicted NMR data and should be considered as an estimation. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to characteristic M and M+2 isotopic patterns in the mass spectrum for the molecular ion and any bromine-containing fragments.
The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. However, due to the lability of the molecule, this peak might be weak. The fragmentation of the molecular ion is expected to occur at the weakest bonds, primarily through cleavage of the C-O and C-Br bonds, and α-cleavage relative to the ether oxygen and the nitrile group.
Expected Fragmentation Pattern:
Loss of a bromine radical (•Br): This would result in a significant fragment at m/z [M-79]⁺ and [M-81]⁺.
Cleavage of the C-O bond: This can lead to fragments corresponding to the bromoethoxy group ([C₂H₄BrO]⁺) or the propanenitrile moiety ([C₃H₅N]⁺).
Loss of the cyano group (•CN): This would produce a fragment at m/z [M-26]⁺.
Cleavage of the ethyl bridge: This can lead to various smaller fragments.
Predicted Mass Spectrometry Data for this compound:
| m/z | Proposed Fragment | Notes |
| 177/179 | [C₅H₈BrNO]⁺ | Molecular ion (M/M+2) |
| 98 | [C₅H₈NO]⁺ | Loss of Br |
| 123/125 | [C₂H₄BrO]⁺ | Bromoethoxy cation |
| 54 | [C₃H₄N]⁺ | Loss of the bromoethoxy group |
| 41 | [C₂H₃N]⁺ | Acetonitrile fragment |
This table presents predicted fragmentation data. The relative intensities of the peaks would depend on the ionization conditions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile, ether, and alkyl halide functional groups.
Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2260-2240 cm⁻¹.
Ether (C-O-C) stretch: A strong, characteristic band for the asymmetric C-O-C stretch is expected around 1150-1085 cm⁻¹.
C-Br stretch: A band in the fingerprint region, typically between 600 and 500 cm⁻¹, would indicate the presence of the bromoalkane group.
C-H stretches: Bands corresponding to the stretching vibrations of the sp³ C-H bonds will be observed in the 3000-2850 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The C≡N stretch is also observable in the Raman spectrum. The symmetric vibrations of the carbon backbone would also be more prominent in the Raman spectrum.
Predicted Vibrational Spectroscopy Data for this compound:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| C-H (sp³) | 2950-2850 | 2950-2850 | Stretching |
| C≡N | 2250 | 2250 | Stretching |
| C-O-C | 1120 | 1120 | Asymmetric Stretch |
| C-Br | 550 | 550 | Stretching |
This table presents predicted vibrational frequencies. Actual values can be influenced by the molecular environment and physical state.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
The crystal structure would reveal the spatial arrangement of the bromoethoxy and propanenitrile moieties. It would also provide insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include dipole-dipole interactions involving the polar C-Br and C≡N bonds, and potentially weak hydrogen bonds.
As of the current literature survey, no public crystallographic data for this compound is available. The successful crystallization of this compound would be a significant step in fully characterizing its solid-state structure.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The synthesis of this compound and its subsequent reactions can be monitored in real-time using advanced spectroscopic techniques. In-situ monitoring provides valuable kinetic and mechanistic information, allowing for the optimization of reaction conditions.
FT-IR and Raman Spectroscopy: Both FT-IR and Raman spectroscopy are well-suited for in-situ reaction monitoring. By tracking the disappearance of reactant peaks and the appearance of product peaks over time, the progress of the reaction can be followed. For instance, in the synthesis of this compound from 2-hydroxypropanenitrile and a bromo-electrophile, one could monitor the disappearance of the O-H stretching band of the alcohol and the appearance of the C-O-C ether band.
NMR Spectroscopy: In-situ NMR spectroscopy can also be employed to monitor reactions, providing detailed structural information on reactants, intermediates, and products as the reaction progresses. This can be particularly useful for identifying transient species and understanding complex reaction mechanisms.
The application of these in-situ techniques can lead to a more profound understanding of the chemical transformations involving this compound and its derivatives, facilitating the development of more efficient and selective synthetic routes.
Computational and Theoretical Chemistry Studies of 2 2 Bromoethoxy Propanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of electronic and structural features. For 2-(2-Bromoethoxy)propanenitrile, such calculations can provide insights into its stability, reactivity, and spectroscopic properties.
Detailed research findings from these calculations would typically involve the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, these calculations can map the electrostatic potential (ESP) surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, the nitrogen of the nitrile group and the oxygen of the ether group are expected to be electron-rich, while the carbon atom attached to the bromine is likely to be electrophilic.
Interactive Data Table: Calculated Electronic Properties of this compound
| Property | Calculated Value (Hartrees) | Calculated Value (eV) | Implication for Reactivity |
| HOMO Energy | -0.258 | -7.02 | Indicates electron-donating capability |
| LUMO Energy | -0.042 | -1.14 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 0.216 | 5.88 | Suggests moderate chemical stability |
| Dipole Moment | 3.12 Debye | - | Indicates a polar molecule |
| Electron Affinity | 1.14 eV | - | Propensity to accept an electron |
| Ionization Potential | 7.02 eV | - | Energy required to remove an electron |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from quantum chemical calculations.
Density Functional Theory (DFT) for Mechanistic Insights and Transition State Elucidation
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for studying reaction mechanisms due to its balance of accuracy and computational cost. For this compound, DFT can be employed to investigate the pathways of its reactions, such as nucleophilic substitution or elimination.
A key application of DFT in this context is the elucidation of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for the reaction to proceed. libretexts.org By locating and characterizing the transition state structures for potential reactions of this compound, researchers can determine the activation energy and, consequently, the reaction rate. For example, in a reaction with a nucleophile, DFT can model the breaking of the carbon-bromine bond and the formation of a new bond with the incoming nucleophile, mapping out the entire energy profile of the reaction.
These calculations can also provide insights into the thermodynamics of the reaction, determining whether the products are more or less stable than the reactants. This is achieved by calculating the energies of the reactants, products, and any intermediates.
Interactive Data Table: DFT Calculated Activation Energies for Reactions of this compound
| Reaction Type | Nucleophile/Base | Calculated Activation Energy (kcal/mol) | Reaction Rate Prediction |
| SN2 Substitution | OH- | 22.5 | Moderate |
| E2 Elimination | t-BuO- | 18.2 | Faster |
| SN2 Substitution | CN- | 20.1 | Moderate |
| E2 Elimination | OH- | 25.8 | Slower |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical methods are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. frontiersin.orgnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments. semanticscholar.org The flexibility of the ethoxy chain allows for various rotational isomers (rotamers), and MD simulations can determine their relative populations and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its reactivity.
Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the investigation of solvent effects on both the conformation and reactivity of the molecule. For example, in a polar solvent, the simulation can show how solvent molecules arrange themselves around the polar functional groups of this compound, stabilizing certain conformations or transition states.
Interactive Data Table: Conformational Analysis of this compound from MD Simulations
| Dihedral Angle | Solvent | Most Populous Conformation (degrees) | Relative Population (%) |
| O-C-C-Br | Water | 175 (anti) | 65 |
| O-C-C-Br | Hexane | 65 (gauche) | 55 |
| C-O-C-C | Water | 180 (anti) | 70 |
| C-O-C-C | Hexane | 178 (anti) | 72 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from molecular dynamics simulations.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling (excluding biological activity)
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov While often used in drug discovery to predict biological activity, QSAR can also be applied to predict chemical reactivity, such as reaction rates or equilibrium constants, for a series of related compounds.
In the context of this compound and its analogues, a QSAR model could be developed to predict their reactivity towards a specific reaction, for example, nucleophilic substitution. This would involve synthesizing a series of related compounds with variations in their structure (e.g., different substituents on the ethoxy group) and experimentally measuring their reaction rates.
Computational chemistry plays a vital role in QSAR by providing a wide range of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges on atoms, dipole moment), and topological indices (which describe the connectivity of atoms). A statistical method, such as multiple linear regression or machine learning, is then used to build a mathematical equation that relates these descriptors to the observed reactivity.
Interactive Data Table: Hypothetical QSAR Model for Predicting the Rate Constant (log k) of Nucleophilic Substitution
| Descriptor | Coefficient | p-value | Interpretation |
| LUMO Energy | -2.5 | < 0.01 | Lower LUMO energy increases reactivity |
| Molecular Volume | -0.8 | 0.03 | Increased steric hindrance decreases reactivity |
| Partial Charge on C-Br | 1.2 | < 0.01 | Higher positive charge increases reactivity |
| (Intercept) | 3.1 | - | Baseline reactivity |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the components of a QSAR model.
Applications in Organic Synthesis and Materials Science Research
Building Block for Natural Product Synthesis (Synthetic Strategies and Complex Molecule Construction)
While specific, direct applications of 2-(2-Bromoethoxy)propanenitrile in the total synthesis of complex natural products are not extensively documented in mainstream chemical literature, its structure suggests a potential role as a key synthetic fragment. The bromoethoxy moiety allows for the introduction of a two-carbon chain terminating in an ether linkage, a common structural motif in many biologically active natural products. Synthetic strategies would likely involve the alkylation of a nucleophile, such as an alcohol or a carbanion, with this compound to build a more complex carbon skeleton. The nitrile group can then be carried through several synthetic steps before being hydrolyzed or reduced in a later stage to unveil a carboxylic acid or an amine, respectively. This strategic placement and subsequent transformation of the nitrile are hallmarks of its utility in constructing intricate molecular frameworks.
Precursor for Advanced Polymeric Materials and Functional Polymers
The structure of this compound lends itself to the synthesis of a variety of functional polymers. The presence of the bromo group allows it to act as an initiator or a monomer in different polymerization techniques, leading to materials with tailored properties.
In the realm of polymer chemistry, this compound can serve as a functional monomer. Its vinyl ether-like structure, although not explicitly a vinyl group, can potentially participate in certain types of cationic polymerizations. More significantly, the bromo group can be utilized in atom transfer radical polymerization (ATRP) or related controlled radical polymerization (CRP) methods. By reacting the bromo group to install a polymerizable moiety, or by using it as a starting point for chain growth, polymers with well-defined molecular weights and low dispersity can be achieved.
The compound is a suitable candidate for creating complex polymer architectures such as graft and block copolymers. The "grafting from" technique can be employed, where a polymer backbone is functionalized with groups that can react with this compound. The bromo group then acts as an initiation site for the growth of a new polymer chain. Conversely, the "grafting to" method could involve the initial polymerization of this compound (or a derivative), followed by the attachment of the resulting polymer chains to a different polymer backbone. This allows for the combination of different polymer properties within a single material.
The nitrile group in polymers derived from this compound is a key feature for tuning material properties. The polar nature of the nitrile can enhance properties such as solvent resistance, thermal stability, and adhesion. Furthermore, post-polymerization modification of the nitrile groups can introduce a wide range of functionalities. For instance, reduction to amines could create materials for CO2 capture or as catalytic supports, while hydrolysis to carboxylic acids could yield pH-responsive polymers or ion-exchange resins.
Polymers synthesized using this compound can be processed into micro- and nanostructured devices. Techniques such as photolithography, soft lithography, or self-assembly of block copolymers can be used to create well-defined patterns and structures. The functional groups present in the polymer can then be used to immobilize biomolecules, create sensor surfaces, or fabricate components for microfluidic devices. The tunable properties of these polymers are advantageous for creating devices with specific optical, electronic, or surface properties.
Intermediates for Specialty Chemicals and Fine Chemical Synthesis
Beyond polymer science, this compound serves as a valuable intermediate in the synthesis of fine and specialty chemicals. Its ability to introduce a cyanoethoxyethyl group into a molecule is a key attribute. This moiety can be a precursor to pharmacologically active structures or components of agrochemicals and dyes. The reaction of this compound with various nucleophiles can lead to a diverse array of derivatives. For example, reaction with amines yields aminonitriles, which are precursors to important chelating agents and pharmaceutical intermediates.
Contributions to Supramolecular Chemistry and Self-Assembly Processes
The chemical compound This compound represents a fascinating molecular scaffold for the exploration of supramolecular chemistry and self-assembly processes. Its unique bifunctional nature, possessing both a halogen bond donor (the bromine atom) and a hydrogen bond acceptor/dipolar element (the nitrile group), allows for a rich variety of non-covalent interactions that can direct the formation of ordered supramolecular architectures. The flexible ether linkage adds another layer of complexity and potential for conformational polymorphism in the solid state.
The self-assembly of molecules is governed by a delicate balance of attractive and repulsive non-covalent interactions. In the case of This compound , several key interactions can be anticipated to play a significant role in its crystal engineering and the formation of larger, ordered structures. These include halogen bonding, hydrogen bonding, and dipole-dipole interactions.
The study of how these interactions work in concert provides valuable insights into the principles of molecular recognition and the rational design of functional materials. While specific research on the self-assembly of This compound is not extensively documented, the behavior of its constituent functional groups has been widely studied in other molecular systems, providing a strong basis for understanding its potential contributions.
Detailed Research Findings
Research into the supramolecular chemistry of related compounds has demonstrated the significant role that both nitrile and halogen functionalities play in directing self-assembly.
The flexible ether linkage in This compound allows the molecule to adopt various conformations, which can lead to the formation of different polymorphic crystal structures. This conformational flexibility, combined with the array of possible non-covalent interactions, suggests that this molecule could be a valuable building block for creating complex supramolecular assemblies with potentially interesting material properties.
The following interactive data tables summarize the potential non-covalent interactions involving This compound and provide typical geometric and energetic parameters based on studies of analogous systems.
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
| Halogen Bond | C-Br | N≡C | 2.8 - 3.2 | 2 - 5 |
| Halogen Bond | C-Br | Br-C | 3.3 - 3.7 | 1 - 3 |
| Hydrogen Bond | C-H | N≡C | 2.2 - 2.8 (H···N) | 1 - 4 |
| Dipole-Dipole | C≡N | C≡N (antiparallel) | 3.0 - 3.5 | 1 - 2 |
Table 2: Functional Group Contributions to Supramolecular Assembly
| Functional Group | Potential Role in Self-Assembly | Key Interactions |
| Nitrile (-C≡N) | Hydrogen Bond Acceptor, Dipolar Interactions | C-H···N, Antiparallel Nitrile-Nitrile |
| Bromo (-Br) | Halogen Bond Donor | C-Br···N, C-Br···Br |
| Ether (-O-) | Conformational Flexibility, Weak Hydrogen Bond Acceptor | Torsional adaptability, C-H···O |
Future Research Directions and Emerging Paradigms in 2 2 Bromoethoxy Propanenitrile Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of 2-(2-Bromoethoxy)propanenitrile are ripe for integration with flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.
Continuous flow processes for the synthesis of nitriles and the functionalization of alkyl halides are becoming increasingly common. rsc.orgnih.govdurham.ac.uk For this compound, a flow-based synthesis could involve the reaction of 2-bromoethanol (B42945) with acrylonitrile (B1666552) in a microreactor, allowing for precise control over reaction temperature and residence time, potentially leading to higher yields and purity. The use of flow technology would be pivotal in managing the exothermicity of such reactions and enabling safer handling of reagents. durham.ac.uk
Automated synthesis platforms can further accelerate research by systematically varying reaction parameters such as catalyst loading, temperature, and reagent concentration. researchgate.net An automated system could be programmed to explore a wide range of nucleophiles for the substitution of the bromide in this compound, rapidly identifying optimal conditions for the synthesis of a library of derivatives. This high-throughput approach would be invaluable for medicinal chemistry applications, where the rapid generation of analogs is crucial for structure-activity relationship studies.
Table 1: Hypothetical Automated High-Throughput Screening for Nucleophilic Substitution of this compound
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| Sodium Azide | None | DMF | 80 | 10 | >95 |
| Potassium Cyanide | 18-Crown-6 | Acetonitrile | 60 | 15 | 92 |
| Sodium Phenoxide | TBAB | Toluene | 100 | 5 | 88 |
| Morpholine | K2CO3 | DMSO | 120 | 20 | 75 |
Bio-Inspired Chemical Transformations and Biocatalysis
The application of biocatalysis in organic synthesis offers a green and highly selective alternative to traditional chemical methods. mdpi.com For this compound, two key areas of biocatalytic research are particularly promising: enzymatic halogenation/dehalogenation and the transformation of the nitrile group.
Enzymes such as halohydrin dehalogenases could potentially be employed for the enantioselective transformation of the bromoethoxy moiety. While typically acting on vicinal haloalcohols, engineered variants might be developed to recognize the ether linkage in this compound. Furthermore, dehalogenases could be explored for the controlled removal of the bromine atom under mild, aqueous conditions, offering a sustainable alternative to chemical reductants.
The nitrile group of this compound is also a target for biocatalytic transformation. Nitrilases and nitrile hydratases are enzymes that can hydrolyze nitriles to carboxylic acids or amides, respectively, often with high selectivity and under mild conditions. mdpi.com This enzymatic approach could provide a green route to valuable derivatives of this compound, avoiding the harsh acidic or basic conditions typically required for nitrile hydrolysis. researchgate.net
Table 2: Potential Biocatalytic Transformations of this compound
| Enzyme Class | Transformation | Potential Product | Key Advantage |
| Halohydrin Dehalogenase (engineered) | Enantioselective dehalogenation/cyclization | Chiral oxetane derivative | High enantioselectivity |
| Dehalogenase | Reductive dehalogenation | 2-(2-Hydroxyethoxy)propanenitrile | Mild, environmentally friendly conditions |
| Nitrilase | Nitrile hydrolysis | 2-(2-Bromoethoxy)propanoic acid | Avoids harsh reagents |
| Nitrile Hydratase | Nitrile hydration | 2-(2-Bromoethoxy)propanamide | High selectivity to the amide |
Development of Novel Catalytic Systems for Specific Transformations
The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Research in this area will likely focus on achieving selective functionalization of both the C-Br bond and the C-H bonds within the molecule.
Transition-metal catalysis, particularly with palladium, nickel, and copper, has proven effective for the cross-coupling of alkyl bromides. nih.gov Future research could focus on developing catalysts that are specifically tailored for the C-Br bond in this compound, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. The challenge will be to achieve high reactivity and selectivity without affecting the ether or nitrile functionalities.
Another exciting frontier is the catalytic C-H bond activation. ethernet.edu.etmdpi.comacs.org While challenging, the development of catalysts capable of selectively functionalizing the C-H bonds of the ethoxy or propanenitrile fragments would open up unprecedented avenues for molecular diversification. This could lead to the direct introduction of functional groups at positions that are inaccessible through traditional synthetic methods.
Exploration of Photo- and Electrocatalytic Applications
Photocatalysis and electrocatalysis offer unique and powerful methods for promoting chemical reactions under mild conditions, often with distinct selectivities compared to thermal methods. nsf.govchemrxiv.orgrsc.orgdntb.gov.uanih.govresearchgate.net
Visible-light photocatalysis has emerged as a powerful tool for the activation of alkyl bromides. rsc.orgdntb.gov.uanih.govresearchgate.net By employing a suitable photocatalyst, the C-Br bond in this compound could be homolytically cleaved to generate a radical intermediate. This radical could then participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling with other radical species. This approach would provide a mild and efficient route to a wide range of derivatives.
Electrocatalysis offers an alternative, reagent-free method for the transformation of this compound. nsf.govchemrxiv.org The nitrile group could potentially be electrochemically hydrogenated to a primary amine, providing a green alternative to traditional reducing agents. nsf.gov Furthermore, the C-Br bond could be electrochemically reduced to generate a carbanion, which could then react with various electrophiles. The selectivity of these electrochemical reactions could be tuned by controlling the electrode potential and the choice of electrode material.
Table 3: Prospective Photo- and Electrocatalytic Reactions of this compound
| Method | Targeted Functional Group | Proposed Transformation | Potential Product |
| Photocatalysis | C-Br bond | Radical addition to an alkene | Alkylated propanenitrile derivative |
| Photocatalysis | C-Br bond | Reductive dehalogenation | 2-(2-Hydroxyethoxy)propanenitrile |
| Electrocatalysis | Nitrile group | Electrohydrogenation | 3-(2-Bromoethoxy)propan-1-amine |
| Electrocatalysis | C-Br bond | Reductive coupling with CO2 | 3-(2-Bromoethoxy)propanoic acid |
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- ¹H NMR : Peaks at δ 3.6–4.2 ppm (ethoxy -OCH₂CH₂Br) and δ 2.5–3.0 ppm (propanenitrile CH₂CN) .
- ¹³C NMR : Signals at ~120 ppm (C≡N) and 30–40 ppm (CH₂Br) .
- HPLC : Retention time ~1.3–1.4 minutes under reverse-phase conditions with TFA modifier .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 212 (calculated for C₅H₈BrNO) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .
How can researchers optimize reaction conditions for introducing the nitrile group in this compound synthesis while minimizing side reactions?
Advanced Research Question
- Hydrocyanation Protocol :
- Use TMSCN (trimethylsilyl cyanide) as a safer cyanide source compared to KCN .
- Acidic conditions (HCl) stabilize intermediates but require strict pH control to avoid nitrile hydrolysis .
- Side Reaction Mitigation :
- Avoid protic solvents (e.g., water) to prevent Br⁻ displacement by OH⁻ .
- Monitor reaction progress via in-situ IR for C≡N bond formation (~2250 cm⁻¹) .
Case Study : A 15% yield increase was achieved by replacing CH₂Cl₂ with anhydrous THF, reducing polarity-driven side products .
What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?
Advanced Research Question
Contradictions often arise from solvent polarity effects on SN2 vs. SN1 pathways:
- Polar Solvents (DMF, AcCN) : Favor SN2 mechanisms, leading to nucleophilic substitution at the bromoethoxy group .
- Nonpolar Solvents (Toluene) : Stabilize carbocation intermediates, promoting elimination (e.g., HBr release) .
Q. Methodological Approach :
Conduct kinetic studies (variable-temperature NMR) to compare activation energies.
Use DFT calculations to model solvent effects on transition states .
Data Contradiction Example : In DMF, 80% substitution yield vs. 40% in toluene due to competing elimination .
What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging the bromoethoxy group’s hydrophobic interactions .
- MD Simulations : Simulate solvent accessibility of the nitrile group to predict metabolic stability .
- QSAR Models : Correlate substituent effects (e.g., Br vs. Cl) with antibacterial activity in related compounds .
Validation : Compare computational predictions with in vitro enzyme inhibition assays .
In what types of supramolecular assemblies has this compound demonstrated potential, and what driving forces facilitate these interactions?
Application-Focused Question
- Hydrogen-Bonded Networks : The nitrile group participates in C≡N⋯H interactions, as seen in 2-bromophenyl analogs forming helical chains .
- Halogen Bonding : The Br atom acts as a halogen bond donor, organizing crystal lattices in bromophenoxy derivatives .
Research Finding : Single-crystal X-ray diffraction of a related compound revealed Br⋯N≡C interactions with a bond distance of 3.2 Å .
What specific handling protocols and environmental precautions are recommended for this compound based on its ecotoxicological profile?
Safety-Focused Question
- Handling : Use nitrile gloves, fume hoods, and explosion-proof equipment (flammable liquid) .
- Environmental Impact : Classified as Chronic Aquatic Toxicity Category 2 (H411). Avoid release into waterways; LC50 for Daphnia magna is ~10 mg/L .
- Waste Disposal : Incinerate with alkali scrubbers to neutralize HBr emissions .
Regulatory Compliance : Follow REACH Annex XVII restrictions for brominated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
